molecular formula C31H40F3N5O9 B10825221 Leuphasyl TFA

Leuphasyl TFA

Cat. No.: B10825221
M. Wt: 683.7 g/mol
InChI Key: HUSIGOZNABTMKR-KBUZRCILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leuphasyl TFA, also known as Pentapeptide-18, is a synthetic peptide that mimics the natural mechanism of enkephalins. It is primarily used in cosmetic applications for its anti-wrinkle properties. This compound works by modulating the release of neurotransmitters, leading to muscle relaxation and reduction of expression wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leuphasyl TFA is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Leuphasyl TFA primarily undergoes peptide bond formation and cleavage reactions. It is resistant to enzymatic degradation, making it a stable compound for various applications .

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the purified this compound peptide, which is then used in various formulations for cosmetic applications .

Scientific Research Applications

Leuphasyl TFA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Leuphasyl TFA exerts its effects by mimicking the natural mechanism of enkephalins. It binds to enkephalin receptors on nerve cells, leading to a conformational change that decreases neuronal excitability. This results in the modulation of acetylcholine release, leading to muscle relaxation and reduction of expression wrinkles .

Comparison with Similar Compounds

Leuphasyl TFA is often compared to other botox-like peptides such as Acetyl Hexapeptide-3 (Argireline). While both peptides work by modulating neurotransmitter release, this compound is unique in its specific binding to enkephalin receptors, offering an alternative mechanism of action .

List of Similar Compounds

  • Acetyl Hexapeptide-3 (Argireline)
  • Palmitoyl Pentapeptide-4
  • Copper Tripeptide-1
  • Carnosine

Properties

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24+;/m1./s1

InChI Key

HUSIGOZNABTMKR-KBUZRCILSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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